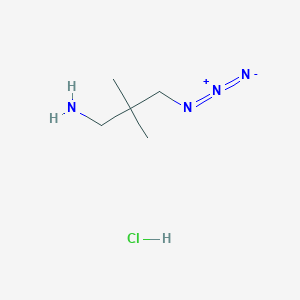

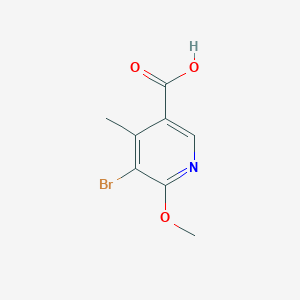

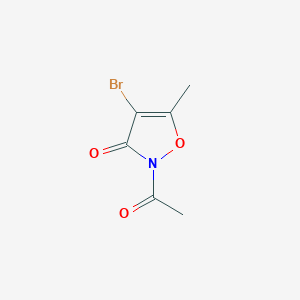

![molecular formula C8H17Cl2N3O B1382224 3-amino-2-[(1-methyl-1H-pyrazol-4-yl)methyl]propan-1-ol dihydrochloride CAS No. 1803581-22-7](/img/structure/B1382224.png)

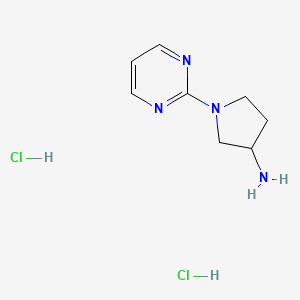

3-amino-2-[(1-methyl-1H-pyrazol-4-yl)methyl]propan-1-ol dihydrochloride

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-Amino-2-[(1-methyl-1H-pyrazol-4-yl)methyl]propan-1-ol dihydrochloride is a chemical compound with significant applications in various fields, including medicinal chemistry, organic synthesis, and industrial processes. This compound features a pyrazole ring, which is known for its diverse pharmacological effects and utility as a synthetic intermediate.

作用机制

Target of Action

The primary targets of 3-amino-2-[(1-methyl-1H-pyrazol-4-yl)methyl]propan-1-ol dihydrochloride Compounds with similar structures, such as imidazole derivatives, have been reported to show a broad range of biological activities .

Mode of Action

The specific mode of action of This compound It’s worth noting that compounds containing a pyrazole ring, like this one, can form both linear and cyclic oligomers, depending on the type of solvent . This suggests that the compound may interact with its targets through hydrogen bonding .

Biochemical Pathways

The specific biochemical pathways affected by This compound It’s known that imidazole derivatives can affect a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .

Pharmacokinetics

The ADME properties of This compound It’s known that the compound is a white or colorless solid that is highly soluble in water and other polar solvents , which could potentially impact its bioavailability.

Result of Action

The specific molecular and cellular effects of This compound Compounds with similar structures have been reported to show a broad range of biological activities .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of This compound It’s known that the compound is air sensitive and should be stored away from air . Additionally, the compound’s interactions can depend strongly on the type of solvent , suggesting that the environment could influence its action.

生化分析

Biochemical Properties

3-amino-2-[(1-methyl-1H-pyrazol-4-yl)methyl]propan-1-ol dihydrochloride plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound can act as a substrate or inhibitor in enzymatic reactions, influencing the activity of enzymes such as kinases and phosphatases . The interactions between this compound and these enzymes can modulate various biochemical pathways, making it a valuable tool for studying enzyme kinetics and regulation.

Cellular Effects

The effects of this compound on cellular processes are diverse and depend on the specific cell type and context. This compound can influence cell signaling pathways, gene expression, and cellular metabolism . For example, it may activate or inhibit specific signaling cascades, leading to changes in cellular responses such as proliferation, differentiation, or apoptosis. Additionally, this compound can affect the expression of genes involved in metabolic pathways, thereby altering cellular metabolism.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes or receptors, and modulate their activity . This compound may act as an enzyme inhibitor or activator, depending on the context. Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins. These molecular interactions contribute to the overall biochemical and cellular effects of this compound.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation . This compound may degrade under certain conditions, leading to a decrease in its activity. Long-term studies have shown that the effects of this compound on cellular function can vary, with some effects becoming more pronounced or diminishing over time. Understanding these temporal effects is crucial for designing experiments and interpreting results.

Dosage Effects in Animal Models

The effects of this compound in animal models can vary depending on the dosage administered . At lower doses, this compound may have minimal or beneficial effects, while higher doses can lead to toxic or adverse effects. Studies have shown that there are threshold effects, where a certain dosage is required to observe significant biological activity. Additionally, high doses of this compound can cause toxicity, highlighting the importance of dosage optimization in experimental settings.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux . This compound can influence the levels of metabolites and the overall metabolic state of cells. For example, it may inhibit or activate key enzymes in glycolysis, the citric acid cycle, or other metabolic pathways. Understanding the metabolic interactions of this compound is essential for elucidating its role in cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can be taken up by cells through active or passive transport mechanisms and may accumulate in certain cellular compartments. The distribution of this compound can influence its biological activity and effectiveness in experimental settings.

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This compound may localize to the nucleus, cytoplasm, or other organelles, where it can exert its effects on cellular processes. The localization of this compound is crucial for understanding its mechanism of action and biological activity.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-amino-2-[(1-methyl-1H-pyrazol-4-yl)methyl]propan-1-ol dihydrochloride typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring is formed through the reaction of hydrazine with 1,3-diketones or β-diketones.

Introduction of the Methyl Group: The methyl group is introduced via methylation reactions using methylating agents such as methyl iodide or dimethyl sulfate.

Attachment of the Amino Group: The amino group is introduced through amination reactions, often using ammonia or primary amines.

Formation of the Alcohol: The alcohol group is introduced through reduction reactions, typically using reducing agents like lithium aluminum hydride (LiAlH4).

Conversion to Dihydrochloride: The final step involves the conversion of the free base to its dihydrochloride salt form using hydrochloric acid.

Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using reactors and continuous flow processes to ensure efficiency and consistency. The reaction conditions are optimized to maximize yield and purity, with careful control of temperature, pressure, and reaction time.

化学反应分析

Types of Reactions: 3-Amino-2-[(1-methyl-1H-pyrazol-4-yl)methyl]propan-1-ol dihydrochloride can undergo various chemical reactions, including:

Oxidation: Oxidation reactions can convert the alcohol group to a carbonyl group, forming aldehydes or ketones.

Reduction: Reduction reactions can reduce nitro groups to amines or carbonyl groups to alcohols.

Substitution: Substitution reactions can replace hydrogen atoms with other functional groups, such as halides or sulfonates.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include chromium(VI) oxide, potassium permanganate, and hydrogen peroxide.

Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas with a catalyst.

Substitution: Common reagents include halogenating agents (e.g., thionyl chloride, phosphorus tribromide) and sulfonating agents (e.g., chlorosulfonic acid).

Major Products Formed:

Oxidation: Aldehydes, ketones, carboxylic acids.

Reduction: Amines, alcohols.

Substitution: Halides, sulfonates.

科学研究应用

Chemistry: This compound is used as an intermediate in the synthesis of various pharmaceuticals, agrochemicals, and dyestuffs. Its pyrazole ring is a versatile scaffold for developing new chemical entities.

Biology: In biological research, this compound can be used to study enzyme inhibition, receptor binding, and other biochemical processes. Its derivatives are often evaluated for their biological activity in various assays.

Medicine: The compound and its derivatives have potential therapeutic applications, including antileishmanial, antimalarial, and anticancer activities. Research is ongoing to explore its efficacy and safety in clinical settings.

Industry: In the industrial sector, this compound is used in the production of various chemicals, including intermediates for pharmaceuticals and agrochemicals. Its versatility makes it valuable for developing new products and processes.

相似化合物的比较

Pyrazole Derivatives: Other pyrazole derivatives with similar structures and functionalities.

Amino Alcohols: Compounds with similar amino and alcohol functional groups.

Uniqueness: 3-Amino-2-[(1-methyl-1H-pyrazol-4-yl)methyl]propan-1-ol dihydrochloride is unique due to its specific combination of functional groups and its ability to act as a versatile intermediate in various chemical reactions. Its pyrazole ring provides a stable and reactive scaffold, making it valuable for a wide range of applications.

属性

IUPAC Name |

2-(aminomethyl)-3-(1-methylpyrazol-4-yl)propan-1-ol;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N3O.2ClH/c1-11-5-8(4-10-11)2-7(3-9)6-12;;/h4-5,7,12H,2-3,6,9H2,1H3;2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGCSBKSWPHQNAT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)CC(CN)CO.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17Cl2N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

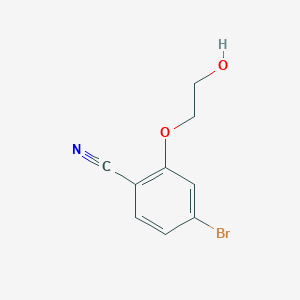

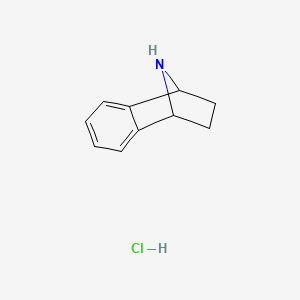

![3-amino-N-[4-(2-methoxyethoxy)butyl]benzene-1-sulfonamide](/img/structure/B1382163.png)